3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start from simpler precursors. For instance, the first paper describes the synthesis of a series of luminescent benzonitriles with a methoxy pyridine moiety, which is achieved through a series of reactions characterized by spectral techniques . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using single crystal X-ray analysis, revealing slightly non-planar unsymmetrical bent structures . These structures are stabilized by nonconventional hydrogen bonding interactions, which could also be relevant to the compound , given its structural complexity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as their liquid crystalline behavior, have been investigated using techniques like polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and variable temperature powder X-ray diffraction (PXRD) . These compounds exhibit different phases depending on the length of the alkoxy chain, which could imply that the compound may also display mesogenic properties. The photophysical properties are characterized by blue emission, which suggests potential applications in optoelectronic devices. The electrochemical study of a related compound provides insights into its band gap and frontier molecular orbital distributions, which are crucial for understanding its electronic properties .
Scientific Research Applications
Photodynamic Therapy
Compounds with structural features similar to the one have been explored for their applications in photodynamic therapy (PDT). For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, which is crucial for the effectiveness of PDT in cancer treatment. These properties highlight the potential of structurally related compounds for medical applications, particularly in developing new photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antiviral Research
Structural analogs have been investigated for their antiviral activities, particularly against HIV. A study on pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives highlighted their potency as anti-HIV agents through the investigation of structure-activity relationships, offering a pathway to developing more effective antiviral medications (Mizuhara et al., 2012).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using related chemical frameworks has been a significant area of research. These compounds often exhibit a wide range of biological activities, and their synthesis can lead to the development of new drugs and materials. For instance, benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have been synthesized and shown to possess moderate to good anticancer activity against various cancer cell lines, demonstrating the potential for therapeutic application (Kamal et al., 2011).
Electrochromic Devices
Another area of application is in the development of electrochromic devices (ECDs), where compounds with related structures have been used as components due to their excellent electrochromic properties. This includes their use in high-contrast electrochromic devices, which have applications in smart windows, displays, and low-energy consumption screens (Su, Chang, & Wu, 2017).
Mechanism of Action
The exact mode of action would depend on the specific targets of the compound. In general, these compounds could inhibit the activity of certain enzymes or interact with other cellular targets to exert their effects .
The biochemical pathways affected by these compounds would also depend on their specific targets. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could potentially disrupt that pathway and have downstream effects on cellular functions .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the bioavailability of the compound. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution within the body .
The molecular and cellular effects of the compound’s action would be determined by its specific mode of action and the biochemical pathways it affects .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
3-[[4-(3-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-29-18-8-3-7-17(12-18)25-20-19(9-4-10-23-20)30(27,28)24(21(25)26)14-16-6-2-5-15(11-16)13-22/h2-12H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWVIZPYCJWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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